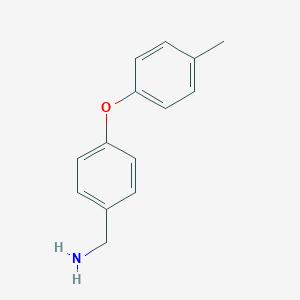

(4-(p-Tolyloxy)phenyl)methanamine

Description

Properties

IUPAC Name |

[4-(4-methylphenoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-11-2-6-13(7-3-11)16-14-8-4-12(10-15)5-9-14/h2-9H,10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHILEFNCURVGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360255 | |

| Record name | (4-(p-Tolyloxy)phenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129560-03-8 | |

| Record name | 4-(4-Methylphenoxy)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129560-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-(p-Tolyloxy)phenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 4 P Tolyloxy Phenyl Methanamine

Nucleophilic Reactivity of the Primary Amine Moiety

The presence of a primary amine group (-NH2) attached to a benzylic carbon makes (4-(p-tolyloxy)phenyl)methanamine a potent nucleophile. This reactivity is central to a variety of chemical transformations, enabling the formation of a wide range of derivatives.

Amidation Reactions for Peptide and Amide Bond Formation

The primary amine of this compound readily participates in amidation reactions to form stable amide bonds. This reaction is fundamental in the synthesis of peptides and other amide-containing molecules. The general mechanism involves the reaction of the amine with a carboxylic acid, typically activated by a coupling agent to facilitate the formation of the amide linkage.

Common coupling agents used in these reactions include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. The reaction proceeds through the formation of an activated carboxylic acid intermediate, which is then susceptible to nucleophilic attack by the amine.

A notable application of this reactivity is in the synthesis of the insecticide Tolfenpyrad. In the final step of its synthesis, this compound is acylated with 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride to form the corresponding amide.

Table 1: Common Coupling Agents for Amidation Reactions

| Coupling Agent | Full Name | Typical Reaction Conditions |

| DCC | Dicyclohexylcarbodiimide | Organic solvent (e.g., DCM, DMF), Room temperature |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Aqueous or organic solvent, Room temperature |

| HOBt | 1-Hydroxybenzotriazole | Used as an additive with carbodiimides |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Organic solvent (e.g., DMF), Room temperature |

Alkylation and Acylation Reactions

The nucleophilic nitrogen of this compound can be readily alkylated by reacting with alkyl halides. This reaction leads to the formation of secondary or tertiary amines, depending on the stoichiometry and reaction conditions. The reactivity of the alkyl halide (iodide > bromide > chloride) and the use of a base to scavenge the formed hydrogen halide are key factors in these transformations.

Acylation reactions with acid chlorides or anhydrides are generally rapid and high-yielding, producing stable N-acyl derivatives. These reactions are often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Table 2: Examples of Alkylation and Acylation Reactions

| Reaction Type | Reagent | Product Type |

| Alkylation | Methyl iodide | Secondary amine |

| Alkylation | Benzyl bromide | Secondary amine |

| Acylation | Acetyl chloride | N-acetyl amide |

| Acylation | Benzoyl chloride | N-benzoyl amide |

Imine and Schiff Base Formation

This compound undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by an acid or a base and involves the removal of a water molecule. The formation of the carbon-nitrogen double bond is a reversible process, and the equilibrium can often be driven towards the product by removing water from the reaction mixture, for instance, by azeotropic distillation.

These imine derivatives can be further reduced, for example, by sodium borohydride or catalytic hydrogenation, to yield stable secondary amines. This two-step process, known as reductive amination, is a powerful method for the synthesis of N-substituted amines.

Transformations Involving the Phenyl and Phenoxy Substructures

Beyond the reactivity of the amine group, the two aromatic rings of this compound can also undergo chemical modifications.

Electrophilic Aromatic Substitution Reactions

The electron-donating nature of the tolyloxy group and the aminomethyl group can influence the regioselectivity of electrophilic aromatic substitution reactions on the phenyl rings. The ether oxygen and the alkyl group of the tolyloxy moiety are ortho, para-directing activators, while the aminomethyl group is also an ortho, para-directing activator. However, under acidic conditions typical for many electrophilic aromatic substitutions (e.g., nitration, halogenation), the primary amine will be protonated to form an ammonium salt, which is a deactivating meta-directing group.

Therefore, for electrophilic substitution to occur on the benzylamine (B48309) ring, protection of the amine group is often necessary. The tolyloxy ring, being activated by both the methyl group and the ether linkage, is more susceptible to electrophilic attack. The substitution pattern will be directed by the combined influence of these groups.

Palladium-Catalyzed Cross-Coupling Reactions

While this compound itself is a product of cross-coupling reactions in some synthetic routes, it can also potentially serve as a coupling partner in palladium-catalyzed reactions. For instance, if the phenyl or tolyl rings were functionalized with a halide (e.g., Br, I) or a triflate group, the molecule could participate in reactions such as the Suzuki, Heck, or Buchwald-Hartwig amination reactions.

In a hypothetical scenario, a bromo-substituted derivative of this compound could be coupled with a boronic acid (Suzuki reaction) to form a new carbon-carbon bond, or with another amine (Buchwald-Hartwig reaction) to generate a more complex diamine structure. The choice of palladium catalyst and ligand would be crucial for achieving high yields and selectivity in such transformations.

Synthesis of Novel Derivatives and Analogues

The core structure of this compound, featuring two aromatic rings linked by an ether oxygen and a reactive aminomethyl group, provides a versatile scaffold for the synthesis of novel derivatives. Strategic modifications to this scaffold, including substitutions on the aromatic rings and variations in the methanamine side chain, are key to developing compounds with tailored properties.

The aromatic rings of this compound are prime targets for substitution to modulate the electronic and steric properties of the molecule. Standard electrophilic aromatic substitution reactions can introduce a variety of functional groups, although the orientation of these substitutions is directed by the existing ether and alkyl groups.

More commonly, a modular approach is employed where substituted phenols and substituted benzylamines are coupled to create a library of derivatives. Classic methods for forming the diaryl ether bond, such as the Ullmann condensation, and modern palladium- or copper-catalyzed cross-coupling reactions (e.g., Chan-Lam coupling) are utilized. These methods allow for the introduction of a wide range of substituents on either ring.

For instance, the diaryl ether scaffold is a recognized pharmacophore in many biologically active compounds, including kinase inhibitors and anticancer agents. rsc.org Research into related diaryl ether structures demonstrates that introducing different substituents can significantly impact biological activity. Modifications can tune properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which are critical for drug development.

Table 1: Examples of Substituted Diaryl Ether Derivatives and their Applications

| Derivative Class | Ring A Substituent(s) | Ring B Substituent(s) | Application/Target |

| Tubulin Inhibitors | Various heterocyclic systems | Methoxy (B1213986), Halogen | Anticancer (Colchicine binding site) nih.gov |

| TGF-β Kinase Inhibitors | Quinoline ring system | Various | Anticancer researchgate.net |

| LXR/SREBP-1c Inhibitors | Squaramide-based groups | Various | Steatotic Liver Disease nih.gov |

This table presents classes of derivatives based on the broader diaryl ether scaffold to illustrate the impact of substituent variations.

The positional isomers of this compound, where the relative positions of the ether linkage and the aminomethyl group are altered, represent another avenue for structural diversification. These isomers can exhibit distinct biological and chemical properties due to differences in their three-dimensional shape and electronic profiles.

The primary isomers include:

(4-(o-Tolyloxy)phenyl)methanamine and (4-(m-Tolyloxy)phenyl)methanamine : In these isomers, the methyl group on the tolyl ring is in the ortho or meta position, respectively. This change can influence the dihedral angle between the two aromatic rings, affecting receptor binding.

(3-(p-Tolyloxy)phenyl)methanamine : Here, the aminomethyl group is shifted to the meta position on the adjacent phenyl ring. This alters the spatial relationship between the amine and the diaryl ether moiety.

The synthesis of these isomers typically follows similar strategies to the parent compound, utilizing the appropriately substituted starting materials (e.g., m-cresol or o-cresol instead of p-cresol, or a 3-halobenzylamine derivative instead of a 4-substituted one).

Table 2: Isomers of (Tolyloxy)phenyl)methanamine

| Compound Name | Position of Tolyloxy Group | Position of Methanamine Group |

| This compound | para | para |

| (4-(o-Tolyloxy)phenyl)methanamine | para | ortho |

| (4-(m-Tolyloxy)phenyl)methanamine | para | meta |

| (3-(p-Tolyloxy)phenyl)methanamine | meta | para |

Functionalization for Specific Applications

The primary amine of this compound is the main site for functionalization to tailor the molecule for specific applications. This nucleophilic group readily participates in a variety of reactions to build more complex structures.

Common functionalization strategies include:

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

Alkylation: Introduction of alkyl groups, though over-alkylation can be a challenge.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

In medicinal chemistry, these transformations are used to incorporate the this compound scaffold into larger molecules designed to interact with specific biological targets, such as enzymes or receptors. For example, diaryl ether motifs are found in numerous kinase inhibitors, where the amine can be functionalized to interact with the hinge region of the kinase ATP-binding site or to append solubility-enhancing groups. researchgate.netnih.gov The design of diaryl heterocyclic derivatives as tubulin polymerization inhibitors for anticancer applications also showcases the importance of functionalizing the core structure to achieve potent biological activity. nih.gov

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in Pharmaceutical Synthesis

The molecular architecture of (4-(p-Tolyloxy)phenyl)methanamine serves as a valuable scaffold in the field of medicinal chemistry. Its aromatic structure and the reactive amine group are pivotal for the construction of complex, bioactive molecules designed to interact with specific biological targets. nbinno.com The hydrochloride salt of this compound is often used in synthesis as it offers enhanced stability and solubility, which helps to streamline synthetic processes and improve reaction yields. nbinno.com

Precursor for Active Pharmaceutical Ingredients (APIs)

This compound is a crucial intermediate in the synthesis of a variety of potential pharmaceutical agents. nbinno.com Its derivatives have been explored for the development of drugs targeting neurodegenerative diseases, showing promising results in preclinical models. Research indicates its role as a precursor for compounds with potential antidepressant and antimicrobial properties, as well as for agents targeting the central nervous system. nbinno.com The compound's structure allows for a wide range of chemical modifications, making it an essential building block for creating novel APIs. nbinno.com

Integration into Drug Candidate Libraries

In modern drug discovery, researchers rely on libraries of diverse compounds for screening against biological targets to identify new therapeutic leads. This compound serves as a foundational component for building these libraries. nbinno.com Its structure is systematically modified through reactions like acylation, alkylation, and reductive amination of its primary amine group. This allows for the creation of a wide array of derivatives, which are then screened for activity. Derivatives of this compound have emerged as potential lead compounds in various drug discovery programs.

Contribution to Agrochemical Development

The utility of this compound extends into the agrochemical sector, where it is a key component in the synthesis of modern pesticides.

Synthesis of Tolfenpyrad and Related Pyrazole Heterocyclic Insecticides

This compound is a key intermediate in the manufacture of Tolfenpyrad. sancaiindustry.com Tolfenpyrad is a broad-spectrum pyrazole insecticide and acaricide that acts as a mitochondrial electron transport inhibitor. herts.ac.ukfsc.go.jp The synthesis involves the reaction of this compound with a pyrazole derivative, typically 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid or its acid chloride, to form the final amide bond in the Tolfenpyrad molecule. google.comgoogle.com This reaction connects the two key fragments of the pesticide, highlighting the indispensable role of the methanamine compound. google.com

Table 1: Synthesis of Tolfenpyrad

| Reactant 1 | Reactant 2 | Product |

|---|

Impact on Nematicidal Agent Synthesis

Research has also demonstrated the use of this compound in the development of novel nematicides, which are chemical agents used to control parasitic nematodes that affect crops. In one synthetic pathway, the compound is reacted with 4,5,5-trifluoropent-4-enoyl chloride. nyxxb.cn This reaction yields a 4,5,5-trifluoro-N-((4-(p-tolyloxy)phenyl)methyl)pent-4-enamide, a compound designed and evaluated for its nematicidal activity against species like Meloidogyne incognita and Bursaphelenchus xylophilus. nyxxb.cnnyxxb.cn This application showcases the compound's role as a scaffold for creating new agrochemical agents with specific biological targets. nyxxb.cn

Table 2: Nematicidal Agent Synthesis

| Amine Intermediate | Acyl Chloride Reactant | Resulting Compound Class |

|---|

Utilization as a Reagent in Laboratory Organic Chemistry

Beyond its specific applications as a precursor, this compound is a useful reagent in general organic synthesis and chemical research. sancaiindustry.com Its bifunctional nature allows for a variety of chemical transformations. The primary amine group can readily undergo fundamental reactions such as:

Acylation: To form amides.

Alkylation: To form secondary and tertiary amines.

Reductive Amination: To introduce a wide range of substituents.

Furthermore, the compound is instrumental in more complex transformations, including coupling reactions like the Suzuki coupling, and serves as a foundational element for constructing intricate heterocyclic systems. nbinno.com This versatility makes it a valuable tool for chemists in the laboratory for creating diverse and complex molecular architectures.

Strategy for Constructing Complex Molecular Architectures

The synthetic utility of this compound lies in its ability to participate in a wide range of chemical transformations, making it an invaluable tool for medicinal and agricultural chemists. The primary amine functionality is a key reactive handle that allows for the introduction of diverse substituents and the formation of various nitrogen-containing heterocycles through reactions such as acylation, alkylation, and reductive amination.

A prominent example of the strategic use of this compound is in the synthesis of Tolfenpyrad, a potent pyrazole-based insecticide and acaricide. In this multi-step synthesis, this compound serves as a critical intermediate that is introduced to form the core structure of the final product.

Detailed Research Findings in the Synthesis of Tolfenpyrad

The synthesis of Tolfenpyrad from this compound typically proceeds through the reaction of the amine with 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the corresponding amide, Tolfenpyrad.

One patented method describes a Mitsunobu reaction, which facilitates the intermolecular dehydration between the carboxyl group of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid and the amino group of 4-(4-methylphenoxy)benzylamine to form the C-N bond of Tolfenpyrad google.com. This approach offers mild reaction conditions and high selectivity google.com.

The reaction can be summarized in the following steps:

Preparation of the Pyrazole Acid Chloride: 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is converted to its more reactive acid chloride derivative, typically using a chlorinating agent like thionyl chloride or oxalyl chloride.

Amide Bond Formation: The resulting 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride is then reacted with this compound in the presence of a base to neutralize the hydrogen chloride gas that is liberated during the reaction.

The following table summarizes the key reactants and the product in this pivotal step of Tolfenpyrad synthesis.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride | Tolfenpyrad | Nucleophilic Acyl Substitution |

| 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid | This compound | Tolfenpyrad | Mitsunobu Reaction google.com |

Exploration of Biological Activities and Mechanisms of Action

Investigation of Molecular Target Interactions

Detailed studies on the direct molecular target interactions of (4-(p-Tolyloxy)phenyl)methanamine are not extensively reported. However, the compound's structural features, comprising a benzylamine (B48309) core linked to a tolyloxy group, provide a basis for hypothesizing potential biological targets.

Ligand-Receptor Binding Studies

Specific ligand-receptor binding assays for this compound are not readily found in peer-reviewed literature. The presence of a primary amine in the methanamine moiety suggests potential interactions with receptors that recognize endogenous amines, such as neurotransmitter receptors (e.g., serotonin (B10506), dopamine (B1211576), or adrenergic receptors). The lipophilic nature of the tolyloxy and phenyl groups could facilitate passage through cell membranes and interaction with hydrophobic pockets within receptor binding sites. Without experimental data, any discussion on binding affinities or receptor subtype selectivity remains speculative.

Enzyme Inhibition or Activation Assays

Similarly, specific data from enzyme inhibition or activation assays for this compound are scarce. The amine functionality could potentially interact with the active sites of enzymes such as monoamine oxidases (MAOs), which are involved in the metabolism of neurotransmitters. Inhibition of MAOs by benzylamine derivatives is a known pharmacological mechanism. However, without experimental validation, the inhibitory potency (e.g., IC₅₀ values) of this compound against specific enzymes is unknown.

Elucidation of Biological Pathways and Modulatory Effects

The exploration of how this compound might modulate biological pathways is largely theoretical, based on its chemical structure.

Cellular Pathway Perturbation Analysis

There is a lack of published research on the effects of this compound on specific cellular signaling pathways. It has been noted as a precursor for synthesizing novel therapeutic agents, including those aimed at treating neurodegenerative diseases. This suggests that its derivatives may have an impact on pathways related to neuronal survival, inflammation, or protein aggregation, but direct evidence for the parent compound is not available.

Pharmacological Profiling in Relevant Biological Systems

Comprehensive pharmacological profiling of this compound in various biological systems has not been documented in the public domain. Such profiling would be essential to understand its potential therapeutic effects or liabilities.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Rational Design of Analogues with Enhanced Potency or Selectivity

The rational design of analogues based on the this compound scaffold aims to optimize its interaction with specific biological targets, thereby enhancing therapeutic potency and selectivity. This process is guided by an understanding of the structure-activity relationships (SAR) of related diaryl ether compounds. Key strategies in the rational design of novel analogues include:

Modification of the Diaryl Ether Moiety: The substitution pattern on both phenyl rings of the diaryl ether is a critical determinant of biological activity. The introduction of various functional groups, such as electron-withdrawing or electron-donating groups, can influence the compound's electronic properties, lipophilicity, and steric profile. These changes, in turn, affect how the molecule binds to its target receptor or enzyme. For instance, in related diaryl ether structures, altering the substituents has been shown to modulate activity against various targets.

Alterations to the Methanamine Side Chain: The primary amine of the methanamine group is a key site for modification. N-alkylation, N-acylation, or incorporation of the nitrogen into a heterocyclic ring system can lead to analogues with altered basicity, polarity, and hydrogen bonding capacity. These modifications can significantly impact a compound's pharmacokinetic properties and its ability to interact with specific residues in a biological target's binding site.

Conformational Restriction: Introducing elements that restrict the rotational freedom of the molecule, such as incorporating the ether linkage into a ring system or introducing bulky substituents, can lock the molecule into a bioactive conformation. This can lead to a more favorable interaction with the target and result in increased potency and selectivity.

Impact of Structural Modifications on Biological Efficacy

While specific quantitative structure-activity relationship (QSAR) studies for a broad range of this compound derivatives are not extensively published, general principles derived from similar chemical series offer insights into the likely impact of structural changes.

The nature and position of substituents on the aromatic rings are paramount. For example, the methyl group on the tolyloxy ring of the parent compound influences its lipophilicity and electronic nature. Replacing this methyl group with other substituents, such as halogens or methoxy (B1213986) groups, would be expected to modulate the compound's activity.

Modifications to the benzylamine portion are also crucial. Converting the primary amine to secondary or tertiary amines, or to various amides or sulfonamides, can drastically alter the biological profile. These changes affect the molecule's hydrogen bonding potential, a key factor in many ligand-receptor interactions.

Below is a table summarizing the known biological activities of the parent compound, this compound.

| Study Focus | Biological Activity | Methodology | Key Findings |

| Neurotransmitter Modulation | Potential antidepressant effects | Rat model | A study investigating the impact of this compound on serotonin levels in rat models demonstrated a significant increase in serotonin levels. |

| Antioxidant Activity | Radical scavenging | DPPH assay | Research focused on the antioxidant capacity of the compound indicated that it effectively scavenged free radicals, with an IC50 value comparable to established antioxidants. |

Potential Therapeutic Implications in Drug Discovery

The versatility of the this compound scaffold has led to its exploration as a starting point for the development of new drugs. Its derivatives have shown promise in preclinical research, suggesting potential applications in several therapeutic areas.

Identification of Lead Compounds with Biological Activity

This compound itself is considered a precursor or an intermediate rather than a lead compound. However, its derivatives have emerged as potential lead compounds in various drug discovery programs. For instance, research has indicated that derivatives of this compound have shown promising results in preclinical models for neurodegenerative diseases. The core structure is also found in compounds with other biological activities. One notable application is its use as a key intermediate in the synthesis of Tolfenpyrad, a pyrazole-based insecticide and acaricide.

The identification of lead compounds often involves screening libraries of derivatives for activity against a specific biological target. Those showing significant activity are then selected for further optimization.

Assessment of Compound Efficacy in Pre-clinical Models

Following the identification of a lead compound, its efficacy is assessed in preclinical models, which can include cell-based assays and animal models of disease. While detailed preclinical data for lead compounds directly derived from this compound are not widely available in the public domain, the initial findings for its derivatives are encouraging.

For example, the observation that derivatives show promise in preclinical models of neurodegenerative diseases suggests that these compounds may be able to cross the blood-brain barrier and exert a neuroprotective effect. Further preclinical studies would be necessary to evaluate their efficacy in animal models of conditions such as Alzheimer's or Parkinson's disease. These studies would assess the compound's ability to improve cognitive or motor function and to modulate the underlying pathology of the disease.

Advanced Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of (4-(p-Tolyloxy)phenyl)methanamine.

While specific, in-depth DFT analyses focusing solely on the reactivity profiling of this compound are not extensively available in the public domain, general principles of DFT can be applied to understand its chemical behavior. The presence of the electron-donating p-tolyloxy group is expected to influence the electron density distribution across the phenyl ring to which it is attached. DFT calculations could model these electronic effects, which are crucial in predicting the regioselectivity in reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. The methanamine group, with its lone pair of electrons on the nitrogen atom, represents a primary site for nucleophilic reactions.

Key computed properties that give an indication of the molecule's general reactivity and characteristics are available from various sources.

| Computed Property | Value | Source |

| Exact Mass | 213.11545 | chem960.com |

| Monoisotopic Mass | 213.115364 g/mol | chem960.com |

| XLogP3 | 2.7 | chem960.com |

| Topological Polar Surface Area | 35.2 Ų | chem960.com |

| Hydrogen Bond Donor Count | 1 | chem960.comchemscene.com |

| Hydrogen Bond Acceptor Count | 2 | chem960.comchemscene.com |

| Rotatable Bond Count | 3 | chem960.comchemscene.com |

These parameters are instrumental in initial computational assessments of a compound's drug-likeness and potential pharmacokinetic properties.

The conformational flexibility of this compound is primarily dictated by the rotation around three key bonds: the C-O ether bond, the C-C bond connecting the phenyl ring to the methanamine group, and the C-N bond of the aminomethyl moiety. A detailed conformational analysis would reveal the most stable, low-energy conformations of the molecule in different environments. Such studies are essential for understanding how the molecule might adapt its shape to fit into a biological target like a receptor's binding site. However, specific studies detailing the energy landscapes and rotational barriers for this compound are not readily found in published literature.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. Molecular docking simulations could predict how this molecule binds to a target protein and estimate the strength of this interaction, often expressed as a binding affinity or docking score. For instance, preliminary studies on similar compounds suggest potential modulation of neurotransmitter systems, hinting at targets within serotonin (B10506) and dopamine (B1211576) pathways. However, specific molecular docking studies predicting the binding modes and affinities of this compound to specific biological targets have not been detailed in the available research.

Following the prediction of a binding mode, a detailed ligand-protein interaction profile can be generated. This profile would highlight the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. The methanamine group is a potential hydrogen bond donor, while the aromatic rings and the ether linkage can participate in hydrophobic and pi-stacking interactions. A comprehensive interaction profile is crucial for understanding the basis of molecular recognition and for guiding the rational design of more potent and selective analogs. As with binding mode predictions, specific ligand-protein interaction profiles for this compound are not currently available.

Molecular Dynamics (MD) Simulations for Binding Stability

Molecular dynamics simulations provide a time-resolved view of the conformational dynamics of a molecule and its complexes. These simulations can assess the stability of a predicted binding mode from molecular docking over time. By simulating the motion of the ligand within the protein's binding site, researchers can determine if the initial docked pose is maintained, identify key stable interactions, and observe any conformational changes in both the ligand and the protein. Currently, there are no publicly available molecular dynamics simulation studies that have been conducted on this compound to evaluate its binding stability with any biological target.

Predictive Modeling for Biological Activity and ADMET Properties

In silico models are invaluable for predicting the biological activity and pharmacokinetic profiles of new chemical entities, helping to prioritize compounds for synthesis and experimental testing. audreyli.com

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govsnnu.edu.cn For a series of diaryl ether derivatives, a QSAR model could be developed to predict their activity against a specific biological target.

The process of building a QSAR model involves:

Data Collection: A dataset of compounds with known biological activities (e.g., IC₅₀ values) is required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., size, shape, electronic properties), are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using statistical techniques.

The assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical part of the drug discovery process. audreyli.comf1000research.com In silico methods allow for the early prediction of these properties, helping to identify potential liabilities before significant resources are invested. mdpi.com

Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which provides a set of guidelines for the physicochemical properties of orally bioavailable drugs.

Below is a predictive ADMET and drug-likeness profile for this compound, generated based on its chemical structure using established computational models.

Table 1: Predicted Physicochemical and Drug-Likeness Properties of this compound

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 213.28 g/mol | ≤ 500 | Yes |

| LogP (octanol-water partition coefficient) | 2.7 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

| Topological Polar Surface Area (TPSA) | 35.3 Ų | ≤ 140 Ų | Yes |

Table 2: Predicted ADMET Properties of this compound

| ADMET Parameter | Predicted Outcome |

|---|---|

| Absorption | |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | Moderate |

| Distribution | |

| Blood-Brain Barrier (BBB) Permeation | Likely to cross |

| P-glycoprotein Substrate | Likely |

| Metabolism | |

| CYP2D6 Inhibitor | Likely |

| CYP3A4 Inhibitor | Unlikely |

| Excretion | |

| Renal Organic Cation Transporter 2 (OCT2) Substrate | Likely |

| Toxicity | |

| AMES Mutagenicity | Unlikely to be mutagenic |

| hERG (human Ether-à-go-go-Related Gene) Inhibition | Low risk |

Disclaimer: The data in Tables 1 and 2 are predictive and have been generated using in silico models. They have not been experimentally verified for this compound.

These in silico predictions suggest that this compound has a favorable drug-like profile and a low likelihood of major toxicity issues. However, the predicted interaction with CYP2D6 and P-glycoprotein would warrant experimental investigation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-(p-Tolyloxy)phenyl)methanamine, and how can purity be optimized?

- Synthetic Routes :

- The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, allyloxy intermediates (e.g., O-VBX1a) react with phenolic derivatives (e.g., 4-methoxyphenol) under basic conditions (e.g., Cs₂CO₃ in DME) to form ether-linked precursors, followed by reduction to the primary amine .

- Alternative methods involve catalytic amination or reductive alkylation of ketone intermediates using palladium or ruthenium catalysts under inert atmospheres .

- Purity Optimization :

- Purification via column chromatography (e.g., DCM/MeOH gradients) or recrystallization (e.g., DCM/hexane) improves purity. Analytical techniques like HPLC or GC-MS should confirm ≥95% purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Key for structural confirmation. For example, the methanamine proton (CH₂NH₂) appears as a singlet near δ 3.8–4.0 ppm, while aromatic protons show splitting patterns consistent with para-substitution .

- IR Spectroscopy : Amine N-H stretches (~3300 cm⁻¹) and aryl ether C-O stretches (~1250 cm⁻¹) are diagnostic .

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₅NO: 214.1226) .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Hazards : Classified as H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Store in airtight containers in ventilated areas .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in catalytic oxidation or coupling reactions?

- Catalytic Oxidation : Ru- or Pd-catalyzed oxidation of the primary amine group forms imine intermediates, which can be tracked via in situ NMR or mass spectrometry. Kinetic studies under varied O₂ pressures reveal rate-limiting steps .

- Coupling Reactions : DFT calculations model electronic effects of the p-tolyloxy group on regioselectivity in Suzuki-Miyaura or Buchwald-Hartwig couplings .

Q. What strategies enhance the bioactivity of this compound derivatives in drug discovery?

- Structural Modifications :

- Introduce electron-withdrawing groups (e.g., CF₃) to the aryl ring to improve metabolic stability .

- Replace the methanamine group with heterocyclic moieties (e.g., triazoles, pyridines) to enhance target binding .

Q. How do in vivo studies evaluate the pharmacokinetic and toxicity profiles of this compound-based therapeutics?

- Pharmacokinetics : Administer radiolabeled compounds to rodents; measure plasma half-life, brain penetration, and metabolite profiles via LC-MS/MS .

- Toxicity : Acute toxicity testing in zebrafish or mice identifies maximum tolerated doses. Chronic studies assess hepatorenal function and histopathology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.